molecular formula C14H15N3O2S2 B6528408 N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide CAS No. 946271-12-1

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

Cat. No.: B6528408
CAS No.: 946271-12-1
M. Wt: 321.4 g/mol
InChI Key: AQTRHQKLUAWCGC-UHFFFAOYSA-N
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Description

N-{2-[(Carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide is a synthetic organic compound featuring a 1,3-thiazole core, a privileged structure in medicinal chemistry. The molecule is built around a central 1,3-thiazole ring, a five-membered heterocycle known for its aromaticity due to the delocalized π-electron system encompassing one nitrogen and one sulfur atom . This core scaffold is substituted at the 5-position with a propanamide group and at the 2-position with a sulfanyl acetamide chain, culminating in a multifunctionalized chemical entity. The presence of the phenyl ring at the 4-position contributes to the compound's potential for π-π interactions within a biological system. Thiazole and its derivatives are extensively investigated for their broad and versatile biological activities . The structural motif of substituting the thiazole ring at the 2- and 4- positions is a common strategy to optimize and fine-tune pharmacological properties. Molecules containing the thiazole nucleus have demonstrated a wide spectrum of therapeutic potentials, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects in preclinical research . Furthermore, the incorporation of a sulfanyl linker and a carbamoylmethyl group is a structural feature observed in other bioactive molecules, suggesting potential for modulating electronic properties and interactions with biological targets. While the specific biological profile and mechanism of action of this compound require empirical determination, its structure positions it as a compound of significant interest for chemical biology and drug discovery programs. It is presented to the research community as a building block or a lead compound for developing novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-2-11(19)16-13-12(9-6-4-3-5-7-9)17-14(21-13)20-8-10(15)18/h3-7H,2,8H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRHQKLUAWCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mercapto Intermediate Formation

The thiazole’s 2-position is first functionalized with a mercapto (-SH) group. This is achieved by treating 4-phenyl-1,3-thiazol-5-amine with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 12 hours. The resulting 5-amino-2-mercapto-4-phenylthiazole is isolated via column chromatography (yield: 65–75%).

Carbamoylmethylation

The mercapto group undergoes alkylation with 2-bromoacetamide in the presence of a base. In a representative procedure:

  • Reagents : 5-amino-2-mercapto-4-phenylthiazole (1 equiv), 2-bromoacetamide (1.2 equiv), K₂CO₃ (2 equiv)

  • Solvent : Acetonitrile

  • Conditions : 60°C, 4 hours under nitrogen

  • Workup : The product is precipitated by adding ice water, filtered, and recrystallized from ethanol (yield: 85–90%).

Propanamide Functionalization

The final step involves coupling the thiazole intermediate with propionyl chloride to form the propanamide group. Industrial-scale methods from propanamide synthesis patents provide insights into optimizing this step:

Amidation Reaction

  • Reactants : N-(2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl)propanoic acid (1 equiv), thionyl chloride (1.5 equiv)

  • Conditions : Reflux in anhydrous dichloromethane for 3 hours

  • Quenching : Addition of aqueous ammonia (28% w/w) at 0°C to precipitate the amide

Purification

Crude product is purified via:

  • Reduced-pressure distillation : Removes unreacted propionic acid (boiling point: 141°C at 760 mmHg).

  • Recrystallization : Ethanol-water (4:1 v/v) yields >99% pure propanamide.

Industrial-Scale Optimization

The patent CN104987297A highlights critical adjustments for large-scale production:

Reactor Design

  • Continuous-flow reactors : Improve heat transfer and reduce reaction time by 40% compared to batch processes.

  • Rectifying columns : Enable in situ removal of byproducts (e.g., NH₃, H₂O), pushing equilibrium toward product formation.

Solvent Recycling

Ethanol from recrystallization is recovered via fractional distillation (78°C), reducing material costs by 30%.

Comparative Analysis of Methods

ParameterLaboratory-ScaleIndustrial-Scale
Yield70–85%50–60%
Reaction Time6–12 hours3–5 hours
PurificationColumn ChromatographyReduced-Pressure Distillation
Solvent ConsumptionHighRecycled

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Over-alkylation at the thiazole’s 5-amino group.

    • Solution : Use protecting groups (e.g., Boc) during carbamoylmethylation.

  • Low Thermal Stability :

    • Issue : Degradation above 200°C during distillation.

    • Solution : Implement short-path distillation under high vacuum (0.1 mmHg) .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Infrared (FTIR) Peaks

Compound (ID) Amide C=O Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) Other Notable Peaks Reference
18b 1648 1599, 1541 N-H stretch at 3231 (amide)
4dc Not reported Not reported Hydroxy O-H stretch (~3200–3500, inferred)
8d 1665 1602 Oxadiazole C=N at 1545

Key Observations:

  • The amide C=O stretch (~1640–1665 cm⁻¹) is consistent across analogs, confirming propanamide functionality .
  • Aromatic and heteroaromatic stretches (1500–1600 cm⁻¹) vary with substituent electronic effects (e.g., nitro groups lower C=C frequencies) .

NMR Chemical Shifts

Compound (ID) δ(¹H) Key Signals (DMSO-d₆) δ(¹³C) Key Signals Reference
18b 10.89 (s, 1H, NH); 8.34–8.14 (m, Ar-H) 172.41 (C=O); 147.47 (NO₂-Ar)
4dc Not reported Not reported
8d 12.34 (s, 1H, NH); 7.82–7.25 (m, Ar-H) 167.8 (C=O); 158.2 (oxadiazole C=N)

Key Observations:

  • Amide NH protons resonate downfield (~10.89–12.34 ppm) due to hydrogen bonding .
  • Aromatic protons in nitro-substituted analogs (e.g., 18b) show upfield shifts compared to electron-donating substituents .

Research Findings and Implications

Computational and Industrial Relevance

  • SHELX software () is widely used for crystallographic refinement of thiazole derivatives, aiding in structural validation .
  • Synthetic scalability : Catalyst-free Hantzsch methods (e.g., for 18b) offer eco-friendly routes for large-scale production .

Biological Activity

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide is a thiazole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19N3O2S2
  • Molecular Weight : 349.5 g/mol
  • CAS Number : 946210-58-8

1. Antitumor Activity

Research indicates that compounds with thiazole moieties often exhibit significant antitumor properties. The structural features of this compound suggest potential interactions with cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines, revealing that similar compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against specific tumor cells, indicating strong antiproliferative effects . The presence of a phenyl group and electron-donating substituents were critical in enhancing activity.

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat

2. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds similar to this compound exhibited protective effects in animal models of seizures.

Findings : In a pharmacological study, a related thiazole compound showed a significant reduction in seizure duration and frequency, suggesting that modifications in the thiazole structure can enhance anticonvulsant efficacy .

3. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been explored extensively. This compound's structure may confer similar properties.

Research Insights : A review highlighted that thiazole compounds exhibited zones of inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with effective concentrations ranging from 50 µg/mL . This suggests that the compound could be effective against infections caused by these pathogens.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazoles are known to inhibit key enzymes involved in tumor proliferation and inflammation.
  • Interaction with Cellular Targets : Molecular docking studies indicate potential binding to proteins associated with cancer progression and seizure activity.
  • Modulation of Signaling Pathways : Thiazole derivatives may influence signaling pathways such as STAT3, which is linked to tumorigenesis .

Summary of Findings

The biological activity of this compound suggests significant potential in various therapeutic areas:

Activity TypeEvidence Summary
AntitumorIC50 values below standard treatments in cell lines
AnticonvulsantSignificant seizure protection in animal models
AntimicrobialEffective against common bacterial strains

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide?

  • Methodology : The compound can be synthesized via Hantzsch thiazole cyclization. A typical protocol involves reacting α-chloroglycinate derivatives with thioamides under reflux in ethanol or acetonitrile. For example, N-(1-chloro-2-oxo-2-phenylethyl)propanamide reacts with 4-nitrobenzothioamide at 80°C for 12 hours, yielding 87% product (brown amorphous solid). Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by FTIR (amide C=O stretch at ~1648 cm⁻¹) and NMR (δ 10.89 ppm for NH in DMSO-d₆) .

Q. How should researchers characterize the structural features of this compound?

  • Methodology : Use a combination of:

  • 1H/13C-NMR : Assign peaks based on substituent effects (e.g., thiazole protons at δ 7.4–8.3 ppm, propanamide CH₃ at δ 1.11 ppm) .
  • HR-MS : Confirm molecular weight (e.g., [M−H]⁻ at m/z 352.0757 for a related thiazole derivative) .
  • FTIR : Identify functional groups (e.g., sulfanyl S-C stretch at ~700 cm⁻¹, amide I/II bands) .

Q. What solvent systems are optimal for chromatographic purification?

  • Methodology : Use polar/non-polar gradients (e.g., ethyl acetate:hexane 3:7) on silica gel columns. For challenging separations, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use UCSF Chimera to model binding to enzymes (e.g., alkaline phosphatase). Load the compound’s structure (SMILES/PDB) and perform flexible ligand docking with AutoDock Vina .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets. Compare with structurally similar compounds (e.g., thiadiazole-thiazole hybrids with known antifungal activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 48-hour).
  • Structural Analog Comparison : Cross-reference with derivatives like N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-triazinoindol-3-yl]sulfanyl}acetamide (CAS 1115896-53-1), noting substituent effects on activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Q. How do reaction conditions influence the compound’s stability during synthesis?

  • Methodology :

  • pH/Temperature Screening : Test stability in acidic (pH 3–5) vs. basic (pH 8–10) conditions at 25–80°C. Monitor degradation via LC-MS.
  • Catalyst Screening : Compare metal-free Hantzsch cyclization (yield 87%) with Pd-catalyzed methods, which may introduce impurities .

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